methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate

描述

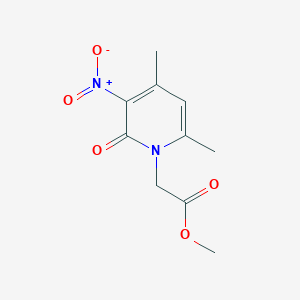

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(4,6-dimethyl-3-nitro-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-6-4-7(2)11(5-8(13)17-3)10(14)9(6)12(15)16/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCESYRZFSYEUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201207314 | |

| Record name | Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312517-62-7 | |

| Record name | Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312517-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201207314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate is a synthetic compound known for its potential biological activities. This compound, with a molecular formula of C10H12N2O5 and a molecular weight of 240.21 g/mol, has garnered attention in various fields of research, particularly in pharmacology and microbiology.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O5 |

| Molecular Weight | 240.21 g/mol |

| CAS Number | 312517-62-7 |

| SMILES | CC1=CC(C)=C(C(N1CC(=O)OC)=O)N+=O |

Synthesis

The synthesis of this compound typically involves the nitration of 4,6-dimethyl-2-oxopyridine followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification involves the reaction of the nitrated compound with methyl acetate in the presence of a strong acid catalyst.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains.

Case Studies

-

Antibacterial Activity :

- In a study examining the antibacterial effects of various pyridine derivatives, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against different strains such as Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity :

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group may undergo hydrolysis to release active intermediates that interact with biological pathways .

Research Findings

A comprehensive review highlighted that compounds similar to this compound have been investigated for their potential as therapeutic agents. The structure–activity relationship (SAR) studies indicated that modifications in the molecular structure could enhance antibacterial and antifungal activities .

Summary of Findings

| Biological Activity | MIC Values | Target Organisms |

|---|---|---|

| Antibacterial | 4.69 - 22.9 µM | Bacillus subtilis, Staphylococcus aureus |

| Antifungal | Moderate | Candida albicans, Fusarium oxysporum |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. Methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate has been investigated for its potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Research has shown that similar compounds can be effective against a range of pathogens including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The nitro group in its structure is believed to play a crucial role in its biological activity, making it a candidate for further development in cancer therapeutics .

Agrochemical Applications

Pesticide Development

The compound has shown promise in the development of new agrochemicals, particularly pesticides. Its ability to disrupt metabolic pathways in pests makes it a candidate for further exploration in agricultural applications. The structural characteristics of this compound allow for modifications that can enhance its efficacy and reduce toxicity to non-target organisms .

Synthetic Intermediate

Building Block for Synthesis

this compound serves as an important building block in organic synthesis. Its versatile functional groups enable chemists to use it as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to create various derivatives that possess enhanced biological activity or improved properties for specific applications .

Table 1: Summary of Research Findings on this compound

相似化合物的比较

Ethyl 2-(4,6-Dimethyl-3-Nitro-2-Oxopyridin-1(2H)-yl)Acetate

This ethyl ester analog (Figure 1) shares the pyridinone core and substituent positions with the target methyl ester. Key differences include:

- Availability : The ethyl derivative is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Table 1: Comparison of Pyridinone Derivatives

*Estimated using fragment-based methods.

1,3,4-Oxadiazole Derivatives

highlights 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which shares a nitro-substituted heterocyclic core but incorporates a 1,3,4-oxadiazole ring instead of pyridinone. Key distinctions:

S-Derivatives of 1,2,4-Triazole-Thiopyrimidines

investigates 1,2,4-triazole-thiopyrimidine S-derivatives, which differ in core structure but share functional group diversity relevant to toxicity:

Table 2: Substituent Effects on Toxicity and Activity

| Compound Type | Key Substituent | Biological Impact |

|---|---|---|

| Target methyl ester | 3-Nitro | Potential reactivity/toxicity |

| 1,3,4-Oxadiazole derivatives | Carbazole | Enhanced antimicrobial activity |

| Triazole-thiopyrimidines | Octylthio | Reduced toxicity (LC50 = 49.66 mg/L) |

常见问题

Q. What are the recommended synthetic strategies for preparing methyl (4,6-dimethyl-3-nitro-2-oxopyridin-1(2H)-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalization of a pyridine core. A plausible route includes:

Nitro-group introduction : Electrophilic nitration at the 3-position of a pre-functionalized pyridine derivative. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must balance regioselectivity and stability of the nitro group .

Esterification : Coupling the pyridinone intermediate with methyl acetate using a coupling agent like DCC (dicyclohexylcarbide) under anhydrous conditions .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should this compound be stored to ensure stability during research?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester moiety .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products like free carboxylic acids .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 4,6-positions, nitro at C3). Compare chemical shifts with analogous pyridinone derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₂N₂O₅) and detect isotopic patterns .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in further functionalization reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyridine ring’s electron-deficient regions. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling subsequent amide coupling. Monitor reaction time to avoid over-reduction .

- Nucleophilic Substitution : The nitro group stabilizes intermediates in SNAr reactions, enabling substitution at C2 or C4 positions under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity in related pyridinone derivatives?

Methodological Answer:

- Comparative Studies : Replace the nitro group with cyano or halogen substituents and evaluate binding affinity to target enzymes (e.g., kinase assays). For example, cyano groups enhance hydrogen bonding in analogues like 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-phenylacetamide .

- SAR Analysis : Use molecular docking to correlate substituent size/electrostatics with activity. Methyl groups at C4/C6 may sterically hinder non-specific interactions .

Q. How can conflicting spectral data (e.g., NMR shifts) from different sources be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) .

- Solvent Effects : Replicate spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations .

- Literature Benchmarking : Cross-reference with structurally validated analogues (e.g., PubChem entries for 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide derivatives) .

Q. What degradation pathways are observed under acidic or oxidative conditions, and how can they be mitigated?

Methodological Answer:

Q. How does regioselectivity in electrophilic substitution reactions vary with substituent positioning on the pyridinone ring?

Methodological Answer:

- Computational Modeling : Use Fukui indices to predict electrophilic attack sites. Methyl groups at C4/C6 deactivate adjacent positions, directing nitration to C3 .

- Experimental Validation : Synthesize derivatives with halogens at C5 and compare nitration outcomes via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。